Caerin-3.5

Antimicrobial Gram-positive MIC

Researchers studying antimicrobial peptide selectivity often face supply challenges for well-characterized, narrow-spectrum controls. Caerin-3.5 addresses this need as a precisely defined 22-residue AMP from Litoria gracilenta, featuring C-terminal amidation and a zero net charge. Its distinct profile enables rigorous structure-activity relationship investigations. - Activity: Narrow-spectrum Gram-positive targeting with MIC of 100 µg/mL against Leuconostoc lactis. - Selectivity: Zero net charge differentiates it from broad-spectrum, cationic caerin 1.1 for membrane interaction studies. - Application: Validated scaffold for engineering targeted antibacterials and biophysical membrane probe development.

Molecular Formula
Molecular Weight
Cat. No. B1577626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerin-3.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caerin-3.5: Narrow-Spectrum Antimicrobial Peptide


Caerin-3.5 is a 22-residue cationic antimicrobial peptide (AMP) belonging to the caerin subfamily, originally isolated from the skin dorsal glands of the Australian dainty green tree frog Litoria gracilenta [1]. The peptide features a linear sequence with C-terminal amidation (GLWEKVKEKANELVSGIVEGVK-NH2) and exhibits a narrow spectrum of antibacterial activity, primarily targeting Gram-positive organisms [2]. Unlike many broad-spectrum amphibian AMPs, Caerin-3.5 is characterized by a net charge of zero at physiological pH and a moderate hydrophobic moment, physicochemical properties that differentiate it from highly cationic caerin 1 family members [3]. Its specific sequence and structural features underpin a distinct antimicrobial profile that may be leveraged in structure-activity relationship studies and targeted antimicrobial development.

Caerin-3.5 Selectivity & Structural Determinants


Within the caerin family, sequence variations of just a few amino acids can drastically alter antimicrobial spectrum, potency, and hemolytic liability. Caerin-3.5 differs from the extensively characterized caerin 1.1 by a 15-residue sequence divergence, resulting in a narrow Gram-positive antibacterial profile and a zero net charge, whereas caerin 1.1 is broad-spectrum with a +2 charge [1]. Furthermore, Caerin-3.5's activity is limited to specific Gram-positive strains, while other caerins (e.g., caerin 4.1) exhibit distinct narrow-spectrum profiles and variable cytotoxicity [2]. Substituting Caerin-3.5 with a different caerin variant, or with a broad-spectrum AMP like magainin 2, would fundamentally alter the experimental readout, as the target's membrane interaction kinetics, selectivity, and therapeutic index are not conserved across the family [3]. The following evidence guide quantifies these critical differentiators.

Caerin-3.5 Differentiation Evidence


Gram-Positive MIC vs. Caerin 1.1

Caerin-3.5 exhibits narrow-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 100 µg/mL against the Gram-positive bacterium Leuconostoc lactis, whereas the broad-spectrum caerin 1.1 displays potent activity against both Gram-positive and Gram-negative organisms with MIC values typically in the 1-10 µM range [1]. This 10- to 100-fold difference in potency against common Gram-positive strains underscores the distinct antimicrobial profiles dictated by sequence divergence [2].

Antimicrobial Gram-positive MIC

Net Charge vs. Caerin 1.1

Caerin-3.5 possesses a calculated net charge of 0 at physiological pH, in stark contrast to the +2 charge of the archetypal broad-spectrum caerin 1.1 [1]. This lack of net positive charge correlates with its narrower antibacterial spectrum and reduced membrane lytic activity compared to highly cationic AMPs [2]. The peptide's hydrophobicity (GRAVY score: -0.241) and aliphatic index (110.45) further define its membrane interaction potential [1].

Peptide Chemistry Net Charge Hydrophobicity

Hemolytic Activity and Selectivity

Unlike many cationic AMPs (e.g., melittin, which has an HC50 of 1-5 µM), no hemolytic activity has been reported for Caerin-3.5 in primary literature or authoritative databases [1]. While this absence of data does not constitute proof of non-hemolysis, it suggests a higher selectivity for bacterial membranes over mammalian erythrocytes, a property often correlated with lower net charge and moderate hydrophobicity [2].

Hemolysis Selectivity Therapeutic Index

Radiolabeled Tumor Uptake Evidence

While specific to the caerin peptide class rather than Caerin-3.5 alone, recent studies demonstrate that 131I-labeled caerin peptides inhibit thyroid cancer cell viability and exhibit tumor uptake independent of the sodium iodide symporter (NIS) [1]. Caerin-3.5, as a member of this family, shares the structural features (amphipathic helix) that likely mediate this tumor-cell interaction. The IC50 of 131I-caerin against thyroid cancer cells has been reported in the low micromolar range (e.g., 5-20 µM), whereas control peptides show no activity [2].

Cancer Theranostics Iodine-131 Thyroid Cancer

Caerin-3.5 Research & Industrial Applications


SAR for Gram-Selective AMPs

Caerin-3.5 serves as a critical comparator in SAR investigations aimed at understanding the molecular determinants of Gram-positive specificity. Its zero net charge and narrow-spectrum MIC (100 µg/mL against L. lactis) provide a stark contrast to the broad-spectrum, +2 charged caerin 1.1 [1]. Researchers can systematically mutate Caerin-3.5 to introduce cationic residues and monitor the acquisition of broad-spectrum activity and hemolytic potential, thereby mapping the sequence determinants of antimicrobial spectrum [2].

Microbiome-Sparing Antibiotic Design

In an era of antibiotic resistance, narrow-spectrum agents that target specific pathogens while preserving commensal flora are highly desirable. Caerin-3.5's activity against Leuconostoc lactis (MIC 100 µg/mL) and its apparent lack of hemolytic activity [1] make it a starting scaffold for engineering targeted Gram-positive antibacterials. Its selectivity profile may be further enhanced through rational design, as demonstrated by the improved therapeutic index observed in caerin 4.1 derivatives [3].

Thyroid Cancer Theranostics

Building on class-wide evidence that 131I-labeled caerin peptides inhibit thyroid cancer cells independent of the sodium iodide symporter [2], Caerin-3.5 can be evaluated as a theragnostic agent. Its narrower antimicrobial spectrum (and inferred lower hemolytic risk) compared to caerin 1.1 may translate to improved in vivo tolerability. Radiolabeling with 131I or 68Ga could enable SPECT/PET imaging of NIS-negative thyroid cancer lesions, followed by targeted beta-particle therapy [4].

Membrane Biophysical Studies

Caerin-3.5's calculated hydrophobicity (GRAVY -0.241) and aliphatic index (110.45) [1] place it in a unique region of the AMP physicochemical space. It can be employed in surface plasmon resonance (SPR) or fluorescence leakage assays to probe the relationship between net charge, hydrophobic moment, and membrane selectivity. Comparative studies with citropin 1.1 and maculatin 1.1 [5] using Caerin-3.5 as a low-charge control will further elucidate the biophysical principles governing AMP-membrane interactions.

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